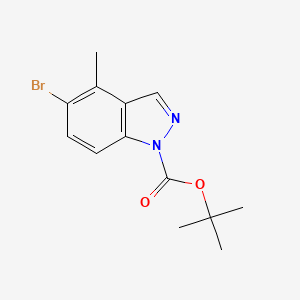

1-Boc-5-bromo-4-methyl-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 5-bromo-4-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQQBBWNZUNQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694179 | |

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-48-0 | |

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 5 Bromo 4 Methyl 1h Indazole and Its Precursors

Strategies for the Construction of the 5-bromo-4-methyl-1H-indazole Core

The formation of the central 5-bromo-4-methyl-1H-indazole scaffold is the foundational step. The position of the bromo and methyl substituents on the benzene (B151609) ring portion of the molecule dictates the properties and subsequent reactivity of the compound.

The synthesis of the indazole ring system can be achieved through a variety of cyclization and annulation reactions. These methods typically involve the formation of the critical N-N bond to close the five-membered ring.

Established protocols include:

The Cadogan Indazole Synthesis : This is a reductive cyclization of ortho-imino-nitrobenzenes, often mediated by reducing agents like triethyl phosphite (B83602) or tri-n-butylphosphine under mild conditions. acs.orgacs.org

Oxidative Cyclization : A method has been developed for the synthesis of indazoles from 2-aminomethyl-phenylamines via an N–N bond-forming oxidative cyclization. acs.org

Arylhydrazone Cyclization : An electrochemical approach facilitates the radical Csp²–H/N–H cyclization of arylhydrazones to yield 1H-indazoles. rsc.org

Aryne Annulation : 1-Alkyl-1H-indazoles can be prepared in high yields from the reaction of arynes with hydrazones through a one-pot process. nih.gov

Transition-Metal-Catalyzed Annulation : Modern methods employ transition metals like rhodium and copper to catalyze C-H activation and annulation sequences, providing efficient routes to functionalized indazoles. researchgate.netmdpi.com

These varied strategies offer multiple pathways to the core indazole structure, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Table 1: Overview of Selected Indazole Synthesis Protocols

| Protocol Name | Key Reactants | Reaction Type | Reference |

|---|---|---|---|

| Cadogan Reductive Cyclization | o-Imino-nitrobenzenes | Reductive Cyclization | acs.orgacs.org |

| Electrochemical Cyclization | Arylhydrazones | Radical C-H/N-H Cyclization | rsc.org |

| Aryne Annulation | Hydrazones, Aryne Precursors | [3+2] Cycloaddition | nih.govorganic-chemistry.org |

| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | Oxidative Cyclization | acs.org |

| Rh/Cu-Catalyzed Annulation | Imidates, Nitrosobenzenes | C-H Activation/Annulation | mdpi.com |

For the specific synthesis of 5-bromo-4-methyl-1H-indazole, the most direct approach involves a cyclization reaction using a precursor that already contains the methyl and bromo groups in the correct positions. A key strategy starts with 4-bromo-2-methylaniline (B145978). In this precursor, the bromine atom is para to the eventual N-N bond, and the methyl group is ortho, ensuring the desired 5-bromo-4-methyl substitution pattern on the resulting indazole ring.

The synthesis proceeds via diazotization of the aniline, followed by intramolecular cyclization. A detailed procedure involves treating 4-bromo-2-methylaniline with acetic anhydride, followed by the addition of potassium acetate (B1210297) and isoamyl nitrite (B80452), and heating the mixture to induce cyclization. This approach elegantly solves the challenge of regioselectivity by embedding the desired substitution pattern in the starting material.

Alternative strategies, such as those for the isomeric 4-bromo-5-methyl-1H-indazole, highlight the importance of precursor selection. One such method begins with 1-bromo-2,4-dimethylbenzene, which is subjected to ortho-lithiation and formylation before cyclization, demonstrating how the initial arrangement of substituents on the benzene ring is critical for the final product's structure. google.com

The yield and purity of the 5-bromo-4-methyl-1H-indazole core are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for an efficient synthesis. For instance, in the synthesis of 5-bromoindazole from 4-bromo-2-methylaniline, the reaction is refluxed at a specific temperature (68°C) for an extended period (20 hours) to ensure complete cyclization. Subsequent workup, including distillation and acid treatment, is also performed under controlled temperatures to maximize yield and purity.

In related indazole syntheses, extensive screening of conditions has proven effective. For Ullmann-type cyclizations, factors like the basicity and stoichiometry of the base, as well as the reaction temperature, are critical for optimizing yields. thieme-connect.com Similarly, for the formation of indazole-3-carboxaldehydes from indoles via nitrosation, the stoichiometry of sodium nitrite and hydrochloric acid, along with the temperature and rate of addition, significantly impacts the reaction's outcome. nih.govrsc.org

Table 2: Example of Reaction Condition Optimization for Indazole Synthesis via Nitrosation of Indole (B1671886)

| Entry | NaNO₂ (equiv.) | HCl (equiv.) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 8 | 2.7 | Room Temp | 0 | nih.gov |

| 2 | 8 | 2.7 | 0 → Room Temp | 85 | nih.gov |

| 3 | 4 | 2.7 | 0 → Room Temp | 34 | nih.gov |

| 4 | 12 | 2.7 | 0 → Room Temp | 80 | nih.gov |

| 5 | 8 | 7 | 0 → Room Temp | 69 | nih.gov |

Data adapted from a study on the synthesis of 1H-indazole-3-carboxaldehyde to illustrate the principles of optimization.

Academic Approaches for N1-Boc Protection of 5-bromo-4-methyl-1H-indazole

Once the 5-bromo-4-methyl-1H-indazole core is synthesized, the next step is the introduction of the Boc protecting group. Due to the two non-equivalent nitrogen atoms (N1 and N2) in the indazole ring, direct alkylation or acylation often leads to a mixture of N1 and N2 substituted products. acs.orgbeilstein-journals.org Therefore, achieving regioselective protection is a significant synthetic challenge.

The regioselectivity of N-substitution on the indazole ring is governed by a balance of kinetic and thermodynamic factors. Generally, substitution at the N2 position is favored under kinetic control, as its lone pair of electrons is considered more sterically accessible. researchgate.net Conversely, the N1-substituted product is typically the more thermodynamically stable isomer. researchgate.netnih.govbeilstein-journals.org

To achieve selective N1-Boc protection, reaction conditions must be chosen to favor the formation of the thermodynamic product. This can often be accomplished through an equilibration process. beilstein-journals.orgd-nb.info Strategies for promoting N1 selectivity include:

Thermodynamic Control : Allowing the reaction to reach equilibrium, often by using moderate heat or longer reaction times, will favor the more stable N1-Boc-indazole. researchgate.netnih.gov

Base and Solvent Choice : In N-alkylation studies, which provide insight into N-substitution principles, the choice of base and solvent has a profound effect. The use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1 substitution for indazoles with electron-withdrawing groups. d-nb.info This is postulated to occur via the formation of a tight ion pair between the sodium cation, the N2 nitrogen, and a C3 substituent, sterically directing the incoming electrophile to the N1 position. d-nb.info

Reagent-Based Control : For the related N-alkylation, using cesium carbonate as the base has been shown to drive high N1-selectivity for methyl 5-bromo-1H-indazole-3-carboxylate, likely through a chelation mechanism. nih.govbeilstein-journals.org A standard procedure for Boc protection involves reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Adjusting these parameters can influence the N1/N2 ratio.

Table 3: Factors Influencing Regioselectivity of Indazole N-Substitution

| Condition | Favored Isomer | Controlling Factor | Rationale | Reference |

|---|---|---|---|---|

| Strongly Basic, Low Temp | N1/N2 Mixture | Unselective | Rapid deprotonation and reaction | nih.gov |

| Mildly Acidic | N2 | Kinetic | Protonation/reaction at the more accessible N2 | nih.gov |

| Thermodynamic (e.g., heating) | N1 | Thermodynamic | Equilibration to the more stable N1 isomer | researchgate.netnih.govbeilstein-journals.org |

| NaH in THF | N1 | Thermodynamic/Steric | Formation of a tight ion pair directing to N1 | d-nb.info |

| Cesium Carbonate | N1 | Chelation Control | Chelation of the cation drives N1 selectivity | nih.govbeilstein-journals.org |

The preference for N1-Boc protection under thermodynamic control is rooted in the relative stabilities of the 1H and 2H indazole tautomers and their protected derivatives. The 1H-tautomer, and by extension the N1-substituted product, is generally more stable than the 2H-tautomer (the precursor to the N2-substituted product). researchgate.netbeilstein-journals.org

Kinetic vs. Thermodynamic Pathways : The reaction to form the Boc-protected indazole can be understood as a competition between a faster, kinetically favored pathway to the N2 isomer and a slower, thermodynamically favored pathway to the N1 isomer. The N2 lone pair is more kinetically accessible for reaction. researchgate.net However, if the reaction conditions allow for reversibility or equilibration, the initially formed N2 product can isomerize to the more stable N1 product over time. d-nb.info

Computational Insights : While direct kinetic studies on the Boc-protection of 5-bromo-4-methyl-1H-indazole are not widely published, mechanistic insights can be drawn from related systems. Density Functional Theory (DFT) calculations on the N-alkylation of substituted indazoles have been used to evaluate the reaction mechanisms. nih.govbeilstein-journals.org These studies analyze the partial charges and Fukui indices of the nitrogen atoms to predict their reactivity. beilstein-journals.orgnih.gov Such computational work supports the idea that chelation and the formation of tight ion pairs can significantly alter the energy landscape of the reaction, favoring one regioisomer over the other. nih.gov These theoretical models provide a deeper understanding of the electronic and steric factors that govern the kinetics and thermodynamics of the N-substitution reaction.

Advanced Catalytic Functionalization of 1-Boc-5-bromo-4-methyl-1H-indazole

The presence of a bromine atom and a Boc-protected nitrogen on the indazole ring of this compound allows for a wide array of catalytic transformations. These reactions are pivotal for creating libraries of complex molecules for various applications.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted indazole is an excellent substrate for these transformations. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds. nih.gov It involves the reaction of the bromo-indazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The choice of catalyst is crucial; for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be highly effective for the Suzuki coupling of 5-bromoindazoles. nih.govmdpi.com These reactions are tolerant of a wide range of functional groups and can be used to introduce various aryl and heteroaryl substituents at the 5-position of the indazole core. nih.govnih.gov

Heck Reaction: The Heck reaction couples the bromo-indazole with an alkene to form a new carbon-carbon bond, typically yielding a 5-vinyl-indazole derivative. This reaction is catalyzed by a palladium complex and requires a base. rsc.orgresearchgate.net While specific examples for this compound are not prevalent in the reviewed literature, the general applicability to bromo-indazoles is well-established for creating substituted indazoles. researchgate.net

Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety at the 5-position by coupling the bromo-indazole with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgthieme-connect.de This method provides a direct route to 5-alkynyl-indazoles, which are valuable precursors for further synthetic manipulations. thieme-connect.deresearchgate.net The reaction conditions are generally mild, making it compatible with the Boc-protecting group. nih.gov

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions on Bromo-Indazole Scaffolds

| Reaction Type | Bromo-Indazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.govmdpi.com |

| Suzuki | C7-bromo-4-substituted-1H-indazoles | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | C7-arylated-4-substituted-1H-indazoles | nih.gov |

| Sonogashira | 5-bromo-3-iodo-1-Boc-indazole | Terminal Alkyne | Pd(PPh₃)₄, CuI | 3-alkynyl-5-bromo-1-Boc-indazole | thieme-connect.de |

| Heck | Aryl Halides (general) | Alkenes | Pd-complex on SBA-16 | Aryl-alkenes | rsc.orgresearchgate.net |

Copper-Catalyzed Transformations and Their Applicability

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methods for functionalizing halo-indazoles. rsc.org These transformations are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. A notable application is the intramolecular Ullmann-type reaction, which can be used to form the indazole ring itself. researchgate.netthieme-connect.com For a pre-formed scaffold like this compound, copper catalysis can be employed for N-alkylation and N-arylation reactions. nih.govresearchgate.net For instance, copper(I) iodide (CuI) is a common catalyst for such transformations. researchgate.netresearchgate.net The development of dual copper/photoredox systems has further expanded the scope of these reactions, allowing for C(sp³)–N bond formation under mild, room-temperature conditions. nih.gov

Table 2: Copper-Catalyzed Reactions for Indazole Synthesis and Functionalization

| Reaction Type | Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Intramolecular Ullmann Cyclization | 2-bromoaryl hydrazone | CuI, Base | 1H-Indazole | Ring formation | researchgate.netthieme-connect.com |

| N-Arylation | 1H-Indazole | Aryl Halide | 1-Aryl-1H-indazole | C-N bond formation | researchgate.net |

| N-Alkylation (Metallaphotoredox) | 1H-Indazole | Alkyl Bromide | 1-Alkyl-1H-indazole | Mild conditions for C(sp³)-N coupling | nih.gov |

| Cyclization/Isomerization | o-Haloaryl N-sulfonylhydrazone | Copper Catalyst | 1H-Indazole | Access from Z/E hydrazone mixtures | researchgate.net |

Directed C-H Activation and Borylation Strategies on Indazole Derivatives

Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocyclic compounds, minimizing the need for pre-functionalized starting materials. nih.gov While the bromine atom in this compound is a prime site for cross-coupling, other C-H bonds on the indazole ring can be selectively functionalized. Directing groups can orient a metal catalyst to a specific C-H bond, often ortho to the directing group. acs.org

Iridium-catalyzed C-H borylation is a particularly effective method for introducing a boronate ester group onto the indazole ring. worktribe.comacs.org For N-protected indazoles, borylation often occurs selectively at the C3 position. worktribe.com This newly installed boronate ester can then participate in subsequent Suzuki-Miyaura cross-coupling reactions, allowing for a multidirectional synthesis approach. worktribe.comacs.org The functional group tolerance of iridium-catalyzed C-H borylation makes it a highly versatile tool for creating complex indazole derivatives. worktribe.com

Table 3: C-H Activation and Borylation Strategies for Indazoles

| Reaction Type | Substrate | Catalyst/Reagents | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|

| C-H Borylation | N-protected indazole | [Ir(COD)OMe]₂, dtbpy, B₂pin₂ | C3 | 3-Borylated indazole | worktribe.comacs.org |

| C-H Arylation (Directed) | Pyrazole-5-carboxamide | Pd(II) catalyst | C(sp³)–H of pyrazole (B372694) substituent | Dihydrobenzo[e]indazole | nih.gov |

| C-H Alkylation (Directed) | Arene with directing group | Ruthenium catalyst | ortho- to directing group | ortho-Alkylated arene | acs.org |

Novel Synthetic Routes and Process Development for this compound

The development of efficient, scalable, and safe synthetic routes is crucial for the industrial application of this compound. Research in this area focuses on improving upon existing methods and discovering entirely new pathways.

One innovative approach involves a multi-step synthesis starting from readily available precursors like 3-fluoro-2-methylaniline (B146951). google.com This route utilizes a sequence of bromination, diazotization/cyclization, and Boc-protection. A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole through bromination of 3-fluoro-2-methylaniline, followed by a ring-closure reaction and subsequent deprotection, highlighting a path with mild reaction conditions suitable for large-scale production. google.com

Another strategy detailed in the literature for a related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, starts with an inexpensive trisubstituted benzene derivative. thieme-connect.com This process involves an ortho-directed lithiation followed by formylation, condensation with methyl hydrazine (B178648) to form a hydrazone, and finally, a copper-catalyzed intramolecular Ullmann reaction to construct the indazole ring. thieme-connect.com This route was specifically developed to avoid a hazardous nitrosation step and an unselective alkylation present in a previous synthesis. thieme-connect.com

A Chinese patent discloses a method for preparing 4-bromo-5-methyl-1H-indazole starting from a bromo-toluene derivative. google.com The process involves lithiation, reaction with dimethylformamide (DMF), conversion to an oxime-like intermediate, and finally, ring closure with hydrazine hydrate (B1144303) to yield the indazole. google.com

These examples underscore a trend towards developing more concise, regioselective, and safer synthetic processes. High-throughput screening and statistical modeling are increasingly used to optimize reaction conditions, particularly for challenging steps like copper-catalyzed cyclizations. researchgate.net

Table 4: Overview of Synthetic Routes to Substituted Bromo-Indazoles

| Target Compound | Key Starting Material | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| 5-bromo-4-fluoro-1H-indazole | 3-fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | Mild conditions, short route, high yield | google.com |

| 5-bromo-4-fluoro-1-methyl-1H-indazole | 1-bromo-2-fluoro-4-methylbenzene | Directed lithiation/formylation, Hydrazone formation, Cu-catalyzed Ullmann cyclization | Avoids hazardous nitrosation, improved safety and selectivity | thieme-connect.com |

| 4-bromo-5-methyl-1H-indazole | 1,3-dibromo-2-methylbenzene | Lithiation/formylation, Oxime formation, Hydrazine cyclization | High yield | google.com |

| 5-bromo-1H-indazole | 5-bromo-2-fluorobenzonitrile | Reaction with hydrazine hydrate | Direct cyclization from benzonitrile | nih.gov |

Reactivity and Derivatization of 1 Boc 5 Bromo 4 Methyl 1h Indazole

Controlled De-protection of the Boc Group: Methodological Studies

In some cases, the Boc group can be removed under the conditions of other reactions. For instance, during certain Heck coupling reactions, the N-Boc substrate has been observed to undergo deprotection, leading to the formation of the N-unsubstituted indazole product. beilstein-journals.org This concomitant deprotection can be either a desired outcome or a side reaction to be minimized, depending on the synthetic goal.

A patent describing the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) involves a deprotection step to yield the final product, highlighting the industrial relevance of this transformation. google.com The specific conditions for this deprotection are a key part of the described synthetic route. google.com

Table 1: Methodologies for Boc De-protection

| Reagent/Condition | Description |

| Heck coupling conditions | Can lead to in-situ removal of the Boc group. beilstein-journals.org |

| Acidic or thermal conditions | Standard methods for Boc deprotection, though specific conditions for this substrate require careful optimization to avoid side reactions. |

This table is based on general knowledge of Boc-group deprotection and specific examples found in the literature.

Regioselective Functionalization of the Bromo-Substituent

The bromine atom at the 5-position of the indazole ring is a key handle for introducing molecular diversity through various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The indazole ring itself possesses some electron-withdrawing character, and the presence of other substituents can influence the feasibility of SNAr reactions at the C5-bromo position.

While direct SNAr on 1-Boc-5-bromo-4-methyl-1H-indazole is not extensively documented in the provided search results, the general principles of SNAr suggest that strong nucleophiles would be required. organicchemistrytutor.com The success of such a reaction would depend on the electronic properties of the indazole system and the reaction conditions employed. juniperpublishers.com

The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. Studies on related 5-bromoindazoles have shown that they readily participate in Suzuki cross-coupling reactions. For instance, N- and C-3 substituted 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid in the presence of a palladium catalyst like Pd(dppf)Cl2 and a base such as K2CO3. nih.govresearchgate.net These reactions typically proceed in good yields, demonstrating the feasibility of introducing aryl and heteroaryl moieties at the 5-position. nih.gov The choice of protecting group on the indazole nitrogen can be important, with the Boc group being more suitable than a tosyl group in some instances to prevent cleavage under the reaction conditions. thieme-connect.de

Heck Coupling: The Heck reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. Research on 3-bromoindazoles has demonstrated the utility of this reaction, and by extension, it is applicable to 5-bromoindazoles. beilstein-journals.org For example, the synthesis of the drug axitinib (B1684631) involves a Heck coupling reaction on a 3,6-dibromoindazole derivative. beilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction has been successfully applied to 5-bromo-3-iodoindoles and indazoles, showcasing the potential for introducing alkynyl groups at the 5-position. thieme-connect.de The selectivity of the reaction can be controlled, allowing for sequential functionalization of dihalogenated substrates. thieme-connect.de

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This method has also been utilized for the functionalization of bromo-substituted indazoles, further expanding the toolkit for derivatization at the 5-position. researchgate.net

Table 2: Cross-Coupling Reactions at the Bromine Center

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(dppf)Cl2, K2CO3 | 5-Aryl/heteroaryl indazoles nih.govresearchgate.net |

| Heck | Alkenes | Pd(OAc)2, PPh3, base | 5-Alkenyl indazoles beilstein-journals.org |

| Sonogashira | Terminal alkynes | PdCl2(PPh3)2, CuI, base | 5-Alkynyl indazoles thieme-connect.de |

| Stille | Organostannanes | Palladium catalyst | 5-Aryl/alkenyl indazoles researchgate.net |

Reactivity at the Methyl Group: Side-Chain Functionalization

The methyl group at the 4-position of the indazole ring offers another site for chemical modification. While less commonly explored than the bromo-substituent, functionalization of this side-chain can lead to novel derivatives.

Methods for the selective functionalization of methyl groups on aromatic heterocycles often involve deprotonation with a strong base followed by reaction with an electrophile. researchgate.net For instance, in the pyridine (B92270) series, n-butyllithium has been used to deprotonate methyl groups, allowing for subsequent reactions. researchgate.net A similar strategy could potentially be applied to this compound, although the reaction conditions would need to be carefully optimized to avoid competing reactions at other sites.

A patent for the preparation of 4-bromo-5-methyl-1H-indazole describes a multi-step synthesis starting from 2-bromo-4-fluorotoluene (B74383), where the methyl group is present from the beginning and remains intact throughout the sequence. google.com Another patent details a synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, again highlighting the stability of the methyl group under certain reaction conditions. google.com

Exploration of N2-Functionalization Pathways on Indazole Precursors

The regioselective functionalization of the indazole nitrogen atoms (N1 and N2) is a significant challenge in indazole chemistry due to the existence of tautomers. beilstein-journals.org The alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions. researchgate.net

For the related methyl 5-bromo-1H-indazole-3-carboxylate, studies have shown that the choice of base can direct the alkylation to either the N1 or N2 position with high regioselectivity. beilstein-journals.org For example, using cesium carbonate as the base tends to favor the formation of N1-substituted products. beilstein-journals.orgresearchgate.net Conversely, other conditions can be employed to favor the N2-isomer. beilstein-journals.org These findings on a closely related substrate suggest that similar strategies could be applied to control the N-functionalization of 5-bromo-4-methyl-1H-indazole precursors after deprotection of the Boc group.

The synthesis of N-aryl-2H-indazoles has been achieved through methods such as Cp*Co(III)-promoted C-H bond functionalization/addition/cyclization cascades, indicating that pathways to N2-functionalized indazoles are accessible through various synthetic strategies. nih.gov

Computational Investigations of 1 Boc 5 Bromo 4 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. For substituted indazoles, DFT is used to explore reactivity, reaction mechanisms, and selectivity.

The electronic character of an indazole derivative is fundamental to its reactivity. DFT calculations are frequently used to determine properties such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.orgnih.govacs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For substituted indazoles, the positions and electronic nature of the substituents significantly influence the FMOs. For instance, in a study of various indazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to analyze their electronic properties. doi.org It was found that the distribution of the HOMO and LUMO across the indazole core and its substituents dictates the molecule's electrophilic and nucleophilic sites. nih.gov Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visually represent the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. nih.gov

In the case of 1-Boc-5-bromo-4-methyl-1H-indazole, the electron-withdrawing bromo group at the 5-position and the electron-donating methyl group at the 4-position, along with the bulky Boc protecting group at the N1 position, would create a unique electronic landscape. Based on general principles from studies on similar compounds, one could predict the likely electronic characteristics.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Studies |

| HOMO Distribution | Likely localized on the indazole ring system, with some contribution from the methyl group. | In substituted indazoles, the HOMO is often distributed across the aromatic core. nih.gov |

| LUMO Distribution | Expected to be influenced by the bromo substituent and the carbonyl of the Boc group. | Electron-withdrawing groups tend to lower the LUMO energy and localize the orbital. rsc.org |

| HOMO-LUMO Gap | Moderate. | The combination of electron-donating and electron-withdrawing groups can modulate the gap. A smaller gap suggests higher reactivity. doi.org |

| Molecular Electrostatic Potential (MEP) | Negative potential around the N2 nitrogen and the oxygen atoms of the Boc group; positive potential near the hydrogen atoms. | MEP analysis of indazole derivatives consistently shows these patterns, indicating sites for electrophilic and nucleophilic attack, respectively. nih.gov |

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the synthesis and functionalization of indazoles. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most plausible reaction pathways. mdpi.com

For example, DFT studies on the N-alkylation of indazoles have provided deep insights into the factors controlling regioselectivity (i.e., whether the alkyl group attaches to the N1 or N2 position). beilstein-journals.orgbeilstein-journals.org These calculations have shown that the choice of base, solvent, and the nature of the electrophile can subtly alter the energy barriers of the competing pathways, thus favoring one regioisomer over the other. beilstein-journals.org A study on methyl 5-bromo-1H-indazole-3-carboxylate revealed that a chelation mechanism involving a cesium cation could direct the alkylation to the N1 position. beilstein-journals.orgbeilstein-journals.org

For this compound, DFT could be used to model its behavior in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions at the bromo-substituted position. Such calculations would help in understanding the oxidative addition, transmetalation, and reductive elimination steps of a Suzuki or Buchwald-Hartwig coupling, providing a rationale for the observed reactivity and yields. nih.gov

A significant application of DFT in the chemistry of indazoles is the prediction of regioselectivity in electrophilic substitution and other functionalization reactions. beilstein-journals.org By analyzing the distribution of frontier molecular orbitals and using reactivity indices derived from DFT, such as Fukui functions, chemists can predict which position on the indazole ring is most susceptible to attack. beilstein-journals.org

For instance, in the bromination of 4-substituted NH-free indazoles, DFT calculations correctly predicted that the C7 position is the most favorable site for electrophilic attack. nih.gov Similarly, for the alkylation of indazoles, DFT has been used to rationalize why certain conditions lead to N1-alkylation while others favor N2-alkylation. beilstein-journals.orgbeilstein-journals.org

In a potential reaction involving this compound, such as a further electrophilic substitution, DFT could predict whether the incoming electrophile would add to the C3, C6, or C7 position, taking into account the directing effects of the existing methyl and bromo substituents and the Boc group. Furthermore, in reactions that create a new chiral center, DFT can be employed to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. semanticscholar.org

Molecular Dynamics and Conformational Analysis

While DFT is excellent for studying the electronic properties and reactivity of single molecules, molecular dynamics (MD) simulations are used to explore the conformational flexibility and intermolecular interactions of molecules over time. nih.gov This is particularly important for understanding how a molecule like this compound might interact with a biological target, such as a protein.

MD simulations on indazole derivatives have been used to study their stability within the binding pockets of enzymes. nih.govlongdom.org These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. Conformational analysis, often performed in conjunction with MD, helps to identify the low-energy shapes (conformers) that the molecule is likely to adopt in solution or when bound to a receptor. For a molecule with a flexible group like the Boc protecting group, understanding its preferred conformations is crucial.

In Silico Screening and Library Design for Derivative Research

In silico (computational) methods are now a mainstay in the early stages of drug discovery for identifying promising lead compounds. nih.gov Virtual screening involves docking large libraries of compounds into the three-dimensional structure of a target protein to predict which molecules are most likely to bind. nih.gov

For derivative research based on the this compound scaffold, in silico techniques would be invaluable. A virtual library of derivatives could be created by computationally modifying the core structure—for example, by replacing the bromo group with various other substituents. This library could then be screened against a panel of biological targets to identify derivatives with high predicted binding affinity for a specific protein. researchgate.net This approach significantly accelerates the design-make-test-analyze cycle of medicinal chemistry, allowing researchers to focus their synthetic efforts on the most promising candidates. mdpi.com

Medicinal Chemistry and Biological Activity of 1 Boc 5 Bromo 4 Methyl 1h Indazole Derivatives

Strategic Role of Indazole Derivatives in Medicinal Chemistry

Indazole derivatives are of paramount strategic importance in drug discovery and development due to their versatile biological activities. nih.govresearchgate.net This class of heterocyclic compounds has been shown to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govontosight.ai The structural versatility of the indazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of their physicochemical properties and biological activities. researchgate.net

The indazole scaffold can act as a bioisostere for other important pharmacophores, such as indoles and phenols, often leading to improved pharmacokinetic profiles, including better plasma clearance and oral bioavailability. acs.org This has led to the incorporation of the indazole motif into numerous compounds that have entered clinical evaluation for a variety of diseases. acs.org The ability of indazole derivatives to interact with a wide range of biological targets, including enzymes and receptors, underscores their significance as a source of novel therapeutic agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies on 1-Boc-5-bromo-4-methyl-1H-indazole Analogs

While specific structure-activity relationship (SAR) studies on a series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on related substituted indazoles. The biological activity of these analogs is influenced by the nature and position of substituents on the indazole ring.

The 1-Boc (tert-butoxycarbonyl) group serves as a protecting group for the indazole nitrogen. In many synthetic schemes, the Boc group is utilized to direct reactions to other positions of the indazole ring and is often removed in the final step to yield the N-unsubstituted derivative. smolecule.com However, N-acylation and N-alkylation of the indazole ring are known to significantly impact biological activity. For instance, N1-alkylation in a series of indazole-5-carboxamides led to potent and selective inhibitors of monoamine oxidase-B (MAO-B). optibrium.com The bulky Boc group at the N1 position would be expected to influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets.

The 5-bromo substituent is a common feature in many biologically active indazole derivatives. The presence of a halogen at this position can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. SAR studies on other indazole series have shown that substitution at the C5 position is crucial for activity.

The 4-methyl group also plays a role in defining the pharmacological profile. The methyl group can influence the conformation of the molecule and provide additional hydrophobic interactions within the binding pocket of a target protein. Studies on 4-substituted indazole derivatives have shown that even small alkyl groups at this position can impact potency and selectivity. smolecule.com For example, in a series of 4-bromo-5-methyl-indazole derivatives, the substitution pattern was found to be important for anticancer activity.

Targeted Biological Activity Investigations of Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and modulators of specific enzymes and receptors.

Anticancer Activity and Mechanisms of Action

A significant area of research for indazole derivatives has been in oncology. nih.govresearchgate.net Various substituted indazoles have demonstrated potent antiproliferative activity against a range of human cancer cell lines. researchgate.netnih.gov For instance, derivatives of 4-bromo-5-methyl-indazole have shown cytotoxic effects against lung, liver, and breast cancer cell lines.

One study on 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, evaluated their inhibitory effects against several cancer cell lines. nih.gov Compound 6o from this series displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.gov Notably, this compound exhibited selectivity, with a much higher IC₅₀ of 33.2 µM against the normal human embryonic kidney cell line (HEK-293). nih.gov The mechanism of action for some of these anticancer indazole derivatives involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways like the p53/MDM2 pathway. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| 4-Bromo-5-methyl indazole derivative | A549 (lung cancer) | 5.89 | |

| 4-Bromo derivative | HepG2 (liver cancer) | 4.62 | |

| Related indazole compound | MCF-7 (breast cancer) | 0.015 | |

| Compound 6o | K562 (chronic myeloid leukemia) | 5.15 | nih.gov |

| Compound 6o | HEK-293 (normal cell) | 33.2 | nih.gov |

| 5-Bromo-3-methyl-7-phenyl-1H-indazole (3a) | MCF-7 (breast cancer) | Moderate to significant antigrowth effect | researchgate.net |

| 5-Bromo-3-methyl-7-styryl-1H-indazole (3h) | MCF-7 (breast cancer) | Moderate to significant antigrowth effect | researchgate.net |

Enzyme and Receptor Modulatory Effects (e.g., Bromodomain-containing Proteins, 5-HT3 Receptors)

Derivatives of the indazole scaffold are known to modulate the activity of various enzymes and receptors, highlighting their potential for treating a range of diseases beyond cancer.

Enzyme Inhibition: Indazole derivatives have been identified as potent inhibitors of several key enzymes. For example, some 3-substituted 1H-indazoles have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. nih.gov Specifically, derivatives with a carbohydrazide (B1668358) moiety at the C3 position demonstrated potent IDO1 inhibition, with IC₅₀ values in the nanomolar range. nih.gov

Other studies have focused on Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation and differentiation. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides were developed as potent FGFR1 inhibitors, with some compounds exhibiting IC₅₀ values as low as 30.2 nM. nih.gov

Receptor Modulation: The indazole nucleus is also a key feature in compounds targeting serotonin (B10506) receptors. For example, analogs of 5-MeO-DMT where the indole (B1671886) core is replaced by an indazole have been evaluated as serotonin receptor 2 (5-HT₂) agonists. acs.org These studies are crucial for understanding the potential psychoactive or therapeutic effects of such derivatives in the context of neuropsychiatric disorders.

Exploration of Other Pharmacological Profiles (e.g., anti-inflammatory, anti-microbial)

Beyond their anticancer and enzyme/receptor modulatory effects, indazole derivatives have been explored for other important pharmacological activities.

Anti-inflammatory Activity: The indazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine. Research has shown that various indazole derivatives possess anti-inflammatory properties. researchgate.netsmolecule.com

Anti-microbial Activity: Several studies have reported the antibacterial and antifungal activities of indazole derivatives. nih.govontosight.ai For instance, novel 4,5,6,7-tetrahydro-1H-indazole derivatives have demonstrated excellent antibacterial activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria. jmchemsci.com The antimicrobial efficacy is often dependent on the substitution pattern on the indazole ring. longdom.org

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.gov For indazole derivatives, docking studies have provided valuable insights into their mechanism of action at the molecular level.

In studies of indazole derivatives as anticancer agents, molecular docking has been used to simulate the binding of these compounds to the active sites of target proteins, such as kinases. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For example, the bromine atom at the C5 position can enhance hydrophobic interactions within the ATP-binding site of a kinase.

Molecular docking studies of indazole-based α-glucosidase inhibitors have predicted that non-covalent interactions, including alkyl, π-alkyl, and π-π stacking, are crucial for binding to the enzyme's active site. researchgate.net Similarly, for DNA gyrase, an antibacterial target, docking studies of indazole derivatives have shown excellent bonding interactions within the enzyme's active site. jmchemsci.com These computational studies are instrumental in guiding the rational design of more potent and selective indazole-based therapeutic agents.

Design Principles for Novel Bioactive Hybrid Molecules Incorporating the this compound Scaffold

The design of novel bioactive molecules often employs a strategy known as molecular hybridization. This approach involves the covalent linking of two or more distinct pharmacophores—structural units with known biological activity—to create a single hybrid molecule. The goal is to develop compounds with improved affinity and efficacy, a better selectivity profile, or a dual-mode of action that can address multiple targets. nih.govnih.gov The this compound scaffold serves as a versatile platform for this strategy due to the inherent biological significance of the indazole core and the synthetic handles provided by its substituents.

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to a variety of biological targets and exhibit a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net The this compound derivative is particularly valuable for synthetic chemists aiming to create novel hybrid molecules.

The key design principles for creating these hybrids revolve around the strategic use of its structural features:

The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a protecting group. It ensures that the indazole nitrogen does not interfere with subsequent reactions, allowing for precise chemical modifications at other positions of the molecule. This group can be removed under acidic conditions later in the synthetic sequence if a free N-H is desired for biological activity. nih.govmdpi.com

The 5-Bromo Substituent: The bromine atom at the C5 position is the primary site for introducing molecular diversity. It is an ideal functional group for participating in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, linking the indazole scaffold to a wide array of other molecular fragments, such as aryl, heteroaryl, or vinyl groups. researchgate.netnih.gov

The 4-Methyl Group: The methyl group at the C4 position influences the steric and electronic properties of the indazole ring, which can affect how the final hybrid molecule interacts with its biological target.

A common design strategy is to hybridize the indazole scaffold with other heterocyclic systems known for their biological relevance. By linking the this compound core to different pharmacophores via Suzuki coupling at the C5 position, researchers can systematically explore the structure-activity relationships (SAR) of the resulting hybrid molecules.

For instance, the hybridization of indazoles with moieties like pyridine-urea has been explored for developing new anticancer agents. mdpi.com In one such study, a related bromo-indazole was coupled with a (2-aminopyridin-4-yl)boronic acid derivative. The resulting hybrid was further modified, demonstrating how the indazole serves as a foundational block for building more complex and potent molecules. mdpi.com Similarly, coupling bromoindazoles with thiophene (B33073) or pyrrole (B145914) boronic acids has been shown to be an effective method for producing C-5 heteroarylated indazole derivatives. researchgate.net

The biological activity of the final hybrid molecule is highly dependent on the nature of the coupled fragment. The table below illustrates hypothetical examples based on established design principles where different boronic acids are coupled with the this compound scaffold to generate novel hybrid molecules with potential biological activities.

Table 1: Design of Bioactive Hybrid Molecules via Suzuki Coupling

| Coupled Boronic Acid | Resulting Hybrid Scaffold | Potential Biological Target/Activity | Rationale for Hybridization |

| Pyridine-3-boronic acid | 1-Boc-4-methyl-5-(pyridin-3-yl)-1H-indazole | Kinase Inhibition (e.g., VEGFR2) | Pyridine (B92270) is a common pharmacophore in kinase inhibitors. mdpi.com |

| Thiophene-2-boronic acid | 1-Boc-4-methyl-5-(thiophen-2-yl)-1H-indazole | Anticancer, Antimicrobial | Thiophene rings are present in numerous bioactive compounds. researchgate.net |

| 4-Formylphenylboronic acid | tert-butyl 5-(4-formylphenyl)-4-methyl-1H-indazole-1-carboxylate | Antibacterial (e.g., FtsZ inhibitors) | The phenyl group can be further functionalized to optimize target binding. nih.gov |

| N-Boc-pyrrole-2-boronic acid | 1-Boc-4-methyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | Various (Anticancer, Anti-inflammatory) | Pyrrole is another privileged heterocyclic scaffold. researchgate.net |

Future Research Directions and Outlook for 1 Boc 5 Bromo 4 Methyl 1h Indazole

Development of Green Chemistry Approaches for its Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the development of more environmentally benign synthetic routes for valuable building blocks like 1-Boc-5-bromo-4-methyl-1H-indazole. Future research will likely focus on moving away from traditional methods that may involve harsh reagents or generate significant waste.

One promising avenue is the adoption of continuous-flow synthesis. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. For instance, the synthesis of related 1H-indazoles has been achieved efficiently using a continuous-flow strategy that employs tert-butyl carbazate (B1233558) as a safer, less toxic alternative to hydrazine (B178648) hydrate (B1144303) for the cyclization step. clockss.org Adapting such a flow process for the synthesis of the 4-bromo-5-methyl-1H-indazole core before the Boc-protection step could significantly improve the process's green credentials.

Furthermore, minimizing waste from precursor synthesis is critical. Some established routes to substituted indazoles rely on nitration reactions that produce substantial acidic waste, posing environmental and safety risks upon scale-up. google.com Alternative strategies that avoid nitration, perhaps through directed C-H activation or ortho-lithiation of precursors like 2-bromo-4-fluorotoluene (B74383) followed by a series of transformations, present a more sustainable approach to the core structure. google.com A key goal will be to design syntheses that maximize atom economy and utilize recyclable catalysts and greener solvent systems. researchgate.net

Exploration of Underexplored Reactivity and Transformational Pathways

While the Suzuki cross-coupling of the bromine at the C5 position is a well-established and powerful tool for diversification, the full reactive potential of this compound remains to be explored. nih.gov The Boc-protecting group, while directing regioselectivity, can also be removed to liberate the N1-position of the indazole ring. This opens up pathways for subsequent N-functionalization, which is a critical step in tuning the pharmacological properties of many indazole-based drugs. researchgate.netresearchgate.net

Future studies could investigate:

Post-Coupling N-Deprotection and Functionalization: A systematic exploration of deprotection conditions that are compatible with a newly introduced substituent at the C5 position would be highly valuable. Subsequent re-functionalization of the N1-position would provide access to a vast chemical space of trisubstituted indazoles.

Alternative Coupling Reactions: Beyond Suzuki reactions, exploring other palladium-catalyzed transformations like Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation at other positions on the ring could yield novel scaffolds. researchgate.net

Reactivity of the Methyl Group: The 4-methyl group is typically viewed as a static substituent. However, research into its potential functionalization through, for example, radical bromination or oxidation could provide another handle for molecular modification, leading to derivatives with unique steric and electronic properties.

Integration of High-Throughput Screening and Computational Methods for Discovery

The synergy between computational chemistry and high-throughput screening (HTS) is set to accelerate the discovery of new drugs derived from this compound. By using this compound as a virtual scaffold, vast libraries of potential derivatives can be designed and evaluated in silico before committing to synthetic efforts. nih.gov

Computational approaches like molecular docking and molecular dynamics (MD) simulations can predict the binding affinity of virtual derivatives against specific biological targets, such as protein kinases or enzymes. researchgate.net For example, an in silico HTS campaign using an indazole core led to the identification and optimization of potent inhibitors for the Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy. nih.gov This approach saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of biological activity.

Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its reactions, guiding the development of more efficient synthetic transformations. researchgate.net The integration of these predictive computational tools with automated synthesis and HTS will be a powerful paradigm for future drug discovery efforts based on this indazole scaffold.

| Computational Method | Application in Indazole Research | Reference |

| In Silico HTS | Virtual screening of large compound libraries to identify initial hits. | nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of indazole derivatives to a protein target. | |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex to assess stability. | |

| DFT Calculations | Understanding electronic properties, reactivity, and reaction mechanisms. | researchgate.net |

Advancements in Scaffold Diversification for Enhanced Biological Efficacy

This compound is an ideal starting point for scaffold diversification, a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The bromine atom at the C5 position serves as a versatile anchor for introducing a wide array of chemical moieties via cross-coupling reactions. nih.govmdpi.com

Future research will focus on creating diverse libraries of compounds by coupling the indazole core with various boronic acids and other organometallic reagents. This allows for the introduction of different aryl, heteroaryl, and alkyl groups, significantly altering the molecule's properties. mdpi.comresearchgate.net For example, derivatives of 6-bromo-1H-indazole have been developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors by coupling the bromo-indazole with a substituted phenylboronic acid and subsequently forming a series of amides at another position. mdpi.com Similarly, optimizing an indazole scaffold against Mycobacterium tuberculosis led to a derivative with a 30-fold increase in mouse plasma exposure, highlighting the power of scaffold modification to improve drug-like properties. nih.gov

By systematically modifying the substituents at the C5 and N1 positions (after deprotection), researchers can fine-tune the molecule's interaction with its biological target, leading to enhanced efficacy and reduced off-target effects.

Interdisciplinary Collaborations in Chemical Biology and Material Science Research

The utility of the this compound scaffold extends beyond traditional medicinal chemistry, opening doors for exciting interdisciplinary collaborations.

In chemical biology , derivatives of this compound can be designed as specific molecular probes to investigate complex biological processes. For instance, indazole-based inhibitors targeting specific kinases like Akt allow researchers to dissect cellular signaling pathways with high precision. ucsf.edu By attaching fluorescent tags or photo-affinity labels to derivatives, scientists can visualize the localization of target proteins within cells or identify their binding partners, providing invaluable insights into their function and role in disease.

In materials science , the rigid, aromatic indazole core suggests potential applications in the development of novel organic functional materials. The fluorescence properties of some indazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net Collaborations between synthetic chemists and material scientists could explore the synthesis of indazole-based polymers or metal-organic frameworks (MOFs) with unique electronic, optical, or catalytic properties. The interaction of related heterocyclic systems with materials like graphene has already been a subject of computational study, indicating a potential avenue for developing new nanocomposites. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。